Chemical properties of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
Chemical properties of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
Technical Profile: Chemical Properties & Synthetic Utility of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
Executive Summary Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1) is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a "masked" imidazole scaffold, where the tert-butoxycarbonyl (Boc) group performs a dual function: it protects the N1-nitrogen to prevent catalyst poisoning or unwanted coordination, and it locks the regiochemistry of the imidazole ring, distinguishing the 4-position from the 5-position. This guide analyzes its physicochemical profile, synthetic accessibility, and divergent reactivity pathways, specifically focusing on its role as a precursor for imidazole-based aldehydes and alkylating agents.
Structural Analysis & Physicochemical Profile
The molecule consists of a 1,4-disubstituted imidazole ring. The regiochemical designation is critical; the Boc group resides on N1, placing the hydroxymethyl group at C4. This 1,4-substitution pattern is thermodynamically favored over the 1,5-isomer due to steric repulsion between the bulky Boc moiety and the hydroxymethyl group in the latter.
Table 1: Key Physicochemical Data
| Property | Specification | Notes |
| CAS Number | 120277-50-1 | Unique identifier for the 1,4-isomer.[1] |
| Molecular Formula | C₉H₁₄N₂O₃ | |
| Molecular Weight | 198.22 g/mol | |
| Physical State | White to off-white solid | Low-melting solid or viscous oil depending on purity. |
| Solubility | DCM, THF, MeOH, DMSO | Poor solubility in water; hydrolyzes in aqueous acid. |
| pKa (Imidazole) | ~3.5 (Conjugate acid) | The Boc group significantly lowers the basicity of the imidazole N3 compared to the parent heterocycle (pKa ~7). |
| Stability | Moisture Sensitive | N-Boc imidazoles are "active amides" and can hydrolyze or transfer the Boc group in the presence of strong nucleophiles. |
Synthetic Accessibility & Regiochemistry
The synthesis of this compound addresses the classic tautomeric ambiguity of imidazoles. 4-(Hydroxymethyl)imidazole exists as a rapid equilibrium of 4- and 5-isomers. Introduction of the Boc group locks this equilibrium.
Mechanism of Regioselective Protection: Reaction of 4(5)-(hydroxymethyl)imidazole with di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of 1,4- and 1,5-isomers. However, the 1,4-isomer is the major product (often >9:1 ratio) due to steric hindrance. The bulky tert-butyl group avoids the vicinity of the hydroxymethyl substituent.
DOT Diagram 1: Regioselective Synthesis Pathway
Figure 1: The reaction of 4(5)-hydroxymethylimidazole with (Boc)₂O favors the 1,4-isomer due to steric repulsion in the 1,5-isomer.
Functional Group Transformations
The utility of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate lies in its ability to undergo functionalization at the alcohol without affecting the imidazole nitrogen.
A. Oxidation to Aldehyde
The hydroxymethyl group is a primary alcohol that can be oxidized to the corresponding aldehyde (tert-butyl 4-formyl-1H-imidazole-1-carboxylate). This is a critical intermediate for reductive aminations.
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Reagents: Manganese Dioxide (MnO₂) is preferred for its mildness and selectivity for allylic/benzylic-type alcohols. Dess-Martin Periodinane (DMP) is a homogeneous alternative.
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Caution: Avoid strong acidic oxidants (Jones reagent) which will cleave the Boc group.
B. Conversion to Leaving Group (Alkylation Precursor)
The alcohol can be converted to a mesylate, tosylate, or halide.
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Reagents: Methanesulfonyl chloride (MsCl) with TEA.[2]
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Instability Warning: 4-Chloromethyl-N-Boc-imidazoles are highly reactive alkylating agents. They can undergo self-polymerization or hydrolysis if not used immediately.
C. Deprotection[3][4]
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Acidic Cleavage: Standard removal with TFA/DCM or HCl/Dioxane.
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Nucleophilic Cleavage: Unlike aliphatic N-Boc amines, N-Boc imidazoles behave like acyl imidazoles. They can be cleaved by nucleophiles (e.g., hydrazine, methoxide) or even transfer the Boc group to primary amines.
DOT Diagram 2: Divergent Reactivity Profile
Figure 2: The core molecule serves as a divergent hub for oxidation, activation, or deprotection.
Experimental Protocols
Protocol A: Synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
Based on standard Boc-protection methodologies for imidazoles.
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Setup: In a round-bottom flask, suspend 4(5)-(hydroxymethyl)imidazole (1.0 equiv) in anhydrous THF or DCM (0.2 M concentration).
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Base Addition: Add Triethylamine (TEA) (1.2 equiv) and a catalytic amount of DMAP (0.05 equiv).
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Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) dissolved in a minimal amount of solvent dropwise.
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Reaction: Allow to warm to room temperature and stir for 4–12 hours. Evolution of CO₂ gas may be observed initially.[3]
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Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Note: Do not wash with acidic solutions (like 1N HCl) as this may prematurely cleave the Boc or solubilize the product in the aqueous phase.
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Purification: Dry over Na₂SO₄, concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The 1,4-isomer usually elutes differently from the trace 1,5-isomer.
Protocol B: Oxidation to tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Using Manganese Dioxide (MnO₂).
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Setup: Dissolve tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equiv) in DCM or Chloroform (0.1 M).
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Oxidant: Add activated MnO₂ (10–15 equiv). Note: Large excess is standard for heterogeneous MnO₂ oxidations.
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Reaction: Stir vigorously at room temperature or reflux (depending on MnO₂ activity) for 12–24 hours. Monitor by TLC (Aldehyde is usually less polar than the alcohol).
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Workup: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.
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Isolation: Concentrate the filtrate to yield the crude aldehyde, often sufficiently pure for subsequent reductive aminations.
Handling & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Moisture Sensitivity: While the bulk solid is relatively stable, solutions in protic solvents can degrade over time. The N-Boc bond in imidazoles is chemically distinct from carbamates on aliphatic amines; it possesses partial "anhydride-like" character, making it susceptible to hydrolysis in moist environments.
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Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above 120°C as thermal Boc-deprotection (isobutylene release) can occur.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved January 31, 2026, from [Link]
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Metobo, S. E., et al. (2006). Synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate. (Cited in crystallographic studies of the derivative).[4] Acta Crystallographica Section E, 66(9), o2185.
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Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from [Link]
Sources
- 1. Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate | C9H14N2O3 | CID 11629781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
